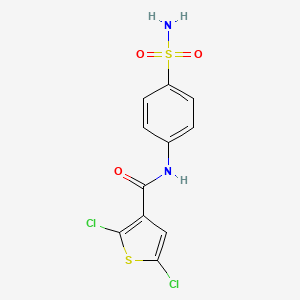
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide
Übersicht
Beschreibung
“2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The “2,5-dichloro” part suggests that there are two chlorine atoms attached to the thiophene ring at positions 2 and 5 . The “N-(4-sulfamoylphenyl)” part indicates a sulfamoyl group (-SO2NH2) attached to the 4-position of a phenyl ring, and this entire group is attached to the thiophene ring via a nitrogen atom . The “carboxamide” part suggests the presence of a carboxamide group (-CONH2) .
Molecular Structure Analysis
The molecular structure of such compounds can be verified using spectroscopic methods . In silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking, can also be used .
Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
2,5-Dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide and its derivatives have been explored for their potential in synthesizing new antibiotic and antibacterial drugs. Researchers have studied the heterocyclic synthesis with thiophene-2-carboxamide, leading to the creation of compounds with significant activity against both Gram-positive and Gram-negative bacteria. This demonstrates the compound's potential utility in the development of new therapeutic agents targeting resistant bacterial strains (G. Ahmed, 2007).
Anticancer Activity
The exploration of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide derivatives has also extended into the realm of anticancer research. For instance, studies on thiophene-2-carboxamide derivatives have revealed their potential in inhibiting cancer cell growth. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and showed good inhibitory activity against several cancer cell lines. This highlights the compound's utility in designing novel anticancer agents with specific molecular targets (A. Atta & E. Abdel‐Latif, 2021).
Metal Complex Formation and Antibacterial Effects
2,5-Dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide has been utilized in the synthesis and characterization of metal complexes, such as Cu(II) and Zn(II) complexes, exhibiting significant antibacterial activities against E. coli. The formation of these complexes and their optimized structures provide insights into how modifications to the thiophene-3-carboxamide structure can enhance antibacterial properties, presenting a promising direction for developing new antibacterial agents (E. Aktan, A. Gündüzalp, & Ü. Özmen, 2017).
Green Synthesis Approaches
The compound and its related structures have been subjects of green chemistry approaches, aiming to develop more environmentally friendly and sustainable methods of synthesis. For example, the Gewald reaction facilitated by water and triethylamine represents a less hazardous, room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. Such methodologies not only contribute to the advancement of synthetic organic chemistry but also align with broader goals of reducing the environmental impact of chemical synthesis (M. S. Abaee & Somaye Cheraghi, 2013).
Zukünftige Richtungen
Given the interest in thiophene-based compounds and their potential biological activity , it’s likely that future research will continue to explore these types of compounds, including “2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide”. This could involve further studies on their synthesis, properties, and potential applications .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S2/c12-9-5-8(10(13)19-9)11(16)15-6-1-3-7(4-2-6)20(14,17)18/h1-5H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAZSXWMJABED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323813 | |
| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
CAS RN |
393838-48-7 | |
| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
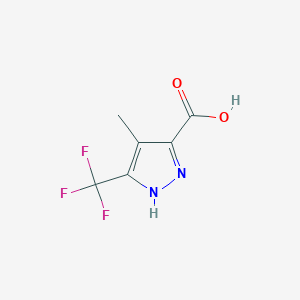
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)
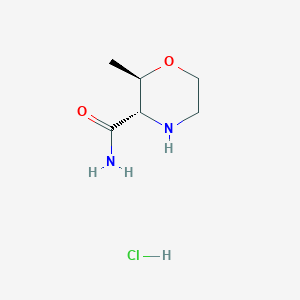
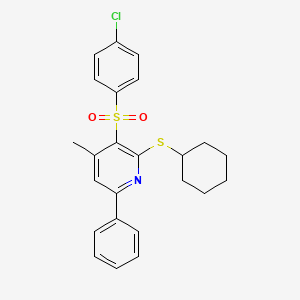
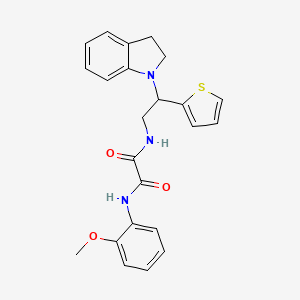
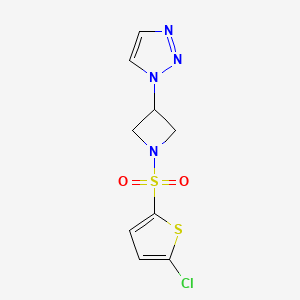
![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)

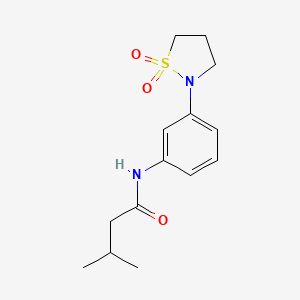
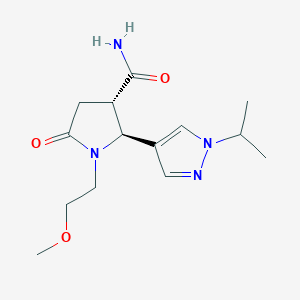
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)